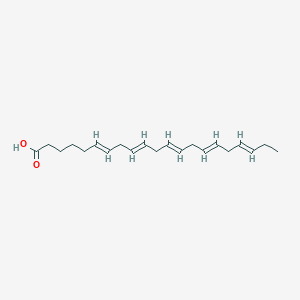
6,9,12,15,18-Hene-icosapentaenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6(Z),9(Z),12(Z),15(Z),18(Z)-HENEICOSAPENTAENOIC ACID is a polyunsaturated fatty acid with a chain of 21 carbon atoms and five cis double bonds located at positions 6, 9, 12, 15, and 18. This compound is part of the omega-3 fatty acid family, known for its significant roles in biological systems and potential health benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6(Z),9(Z),12(Z),15(Z),18(Z)-HENEICOSAPENTAENOIC ACID typically involves the elongation and desaturation of shorter-chain fatty acids One common method is the elongation of eicosapentaenoic acid (EPA) through a series of enzymatic reactions
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as marine oils, where it is found in small quantities. Advanced techniques like high-performance liquid chromatography (HPLC) are used to isolate and purify the compound from complex mixtures.
Análisis De Reacciones Químicas
Types of Reactions
6(Z),9(Z),12(Z),15(Z),18(Z)-HENEICOSAPENTAENOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: Functional groups can be introduced at specific positions along the carbon chain.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, ozone, and peroxides.
Reduction: Hydrogen gas in the presence of a catalyst like palladium or platinum.
Substitution: Halogens, acids, and bases are often used to introduce new functional groups.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids, esters, and other derivatives.
Aplicaciones Científicas De Investigación
6(Z),9(Z),12(Z),15(Z),18(Z)-HENEICOSAPENTAENOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical techniques like gas chromatography and mass spectrometry.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and cardioprotective effects.
Industry: Utilized in the formulation of dietary supplements and functional foods.
Mecanismo De Acción
The mechanism of action of 6(Z),9(Z),12(Z),15(Z),18(Z)-HENEICOSAPENTAENOIC ACID involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a precursor to bioactive lipid mediators, such as eicosanoids, which play crucial roles in inflammation and immune responses. The molecular targets include enzymes like cyclooxygenases and lipoxygenases, which convert the fatty acid into various signaling molecules.
Comparación Con Compuestos Similares
Similar Compounds
Eicosapentaenoic Acid (EPA): A 20-carbon omega-3 fatty acid with five double bonds.
Docosahexaenoic Acid (DHA): A 22-carbon omega-3 fatty acid with six double bonds.
Alpha-Linolenic Acid (ALA): An 18-carbon omega-3 fatty acid with three double bonds.
Uniqueness
6(Z),9(Z),12(Z),15(Z),18(Z)-HENEICOSAPENTAENOIC ACID is unique due to its specific chain length and the position of its double bonds, which confer distinct physical and biochemical properties. Its longer chain length compared to EPA and ALA allows for different interactions within cell membranes and metabolic pathways, potentially leading to unique biological effects.
Propiedades
Fórmula molecular |
C21H32O2 |
|---|---|
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
(6E,9E,12E,15E,18E)-henicosa-6,9,12,15,18-pentaenoic acid |
InChI |
InChI=1S/C21H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-20H2,1H3,(H,22,23)/b4-3+,7-6+,10-9+,13-12+,16-15+ |
Clave InChI |
OQOCQFSPEWCSDO-RCHUDCCISA-N |
SMILES isomérico |
CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCCC(=O)O |
SMILES canónico |
CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-(trideuteriomethoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate](/img/structure/B13833648.png)
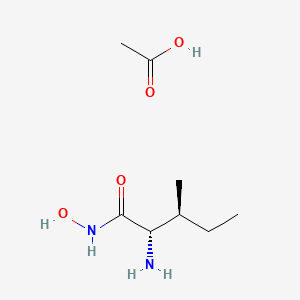
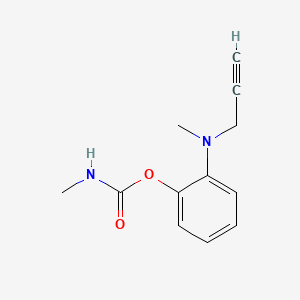
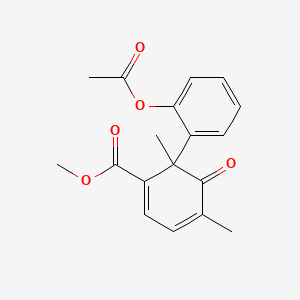


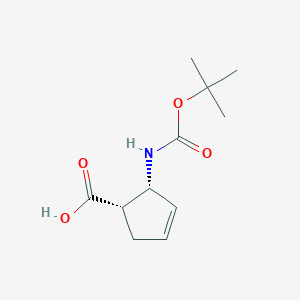
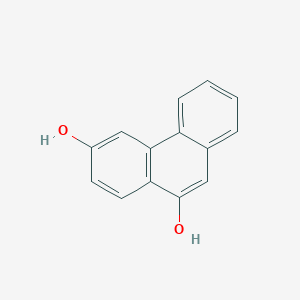
![1-[4-(imidazol-1-ylmethyl)phenyl]-N-methylmethanamine;oxalic acid;hydrate](/img/structure/B13833694.png)

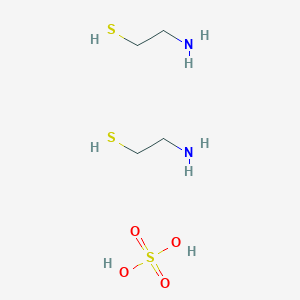
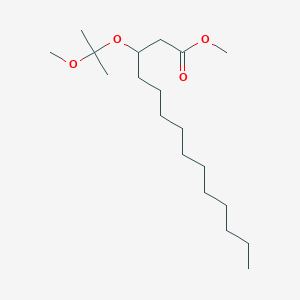
![(2E,4E)-5-[(1S,3S,5R,8S)-3,8-dihydroxy-1,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-(hydroxymethyl)penta-2,4-dienoic acid](/img/structure/B13833721.png)
![Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13833727.png)
